4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid
Description
Properties
IUPAC Name |
5-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-5-oxo-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-28-13-20(25)23-8-2-4-14-6-7-16(12-17(14)23)22-19(24)10-15(11-21(26)27)18-5-3-9-29-18/h3,5-7,9,12,15H,2,4,8,10-11,13H2,1H3,(H,22,24)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRDXZDXBJIUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC(CC(=O)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group. The thiophene ring is then attached through a series of coupling reactions, and finally, the pentanoic acid chain is introduced.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Material Science: The compound’s properties may be explored for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several tetrahydroquinoline derivatives and heterocyclic acids, enabling comparisons based on functional groups and applications:
A. 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB)
- Core Structure: Both compounds feature a tetrahydroquinoline backbone.
- Substituents: CTDB: A 2-cyanoethyl group at the 1-position and a diazenyl-linked benzonitrile at the 6-position. Target Compound: A 2-methoxyacetyl group at the 1-position and a carbamoyl-linked thiophen-2-yl butanoic acid at the 7-position.
- Key Differences: Electrochemical Behavior: CTDB acts as a leveler in Au electrodeposition due to its nitrile groups, which interact with metal surfaces . Solubility: CTDB’s benzonitrile and cyanoethyl groups enhance hydrophobicity, while the target’s butanoic acid improves aqueous solubility at physiological pH.
B. 2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid
- Core Structure : A benzoic acid substituted with a thiazole ring.
- Comparison: The thiophene in the target compound and the thiazole in this analogue both contribute aromaticity and electronic delocalization. However, the tetrahydroquinoline and carbamoyl groups in the target compound introduce steric bulk and hydrogen-bonding capacity, which could influence binding affinity in biological systems. Applications: Thiazole-benzoic acid derivatives are often explored as enzyme inhibitors or corrosion inhibitors, whereas the target compound’s tetrahydroquinoline core is more typical of CNS-targeting pharmaceuticals.
C. Carboxylic Acid Derivatives in Ionic Liquids
- Context : CTDB is studied in ionic liquid ([BMP][TFSA]) electrolytes for Au electrodeposition.
- Relevance: The target compound’s butanoic acid moiety could similarly interact with ionic liquids, but its thiophene and carbamoyl groups might alter adsorption kinetics compared to CTDB’s nitrile-based interactions.
Table 1: Comparative Properties of Target Compound and Analogues
Research Findings and Gaps
- CTDB’s Electrochemical Utility : CTDB’s nitrile groups facilitate adsorption on Au electrodes, suppressing dendritic growth during electrodeposition . The target compound’s carboxylate group may compete with thiophene for surface interactions, necessitating experimental validation.
- Synthetic Challenges : The target compound’s carbamoyl and methoxyacetyl groups require precise coupling steps, contrasting with CTDB’s simpler diazenyl synthesis .
- Biological Potential: Tetrahydroquinoline derivatives often target serotonin or dopamine receptors, but the thiophene and carboxylic acid in this compound could redirect activity toward inflammatory enzymes (e.g., COX-2).
Biological Activity
The compound 4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other pharmacological implications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique arrangement of functional groups that contribute to its biological activities. The presence of the tetrahydroquinoline moiety and the thiophene ring are particularly noteworthy as they may enhance interaction with biological targets.
Structural Features
| Component | Description |
|---|---|
| Tetrahydroquinoline | A bicyclic structure known for various pharmacological activities. |
| Thiophene | A five-membered ring containing sulfur, contributing to the compound's reactivity. |
| Methoxyacetyl Group | Enhances lipophilicity and potential bioavailability. |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial activity . Its structure allows for interaction with bacterial targets, potentially inhibiting key enzymes or disrupting cellular processes in microorganisms.
- Enzyme Inhibition : The compound may inhibit bacterial enzymes crucial for survival.
- Cell Membrane Disruption : Interaction with membrane components could lead to increased permeability and cell death.
Related Case Studies
- Study on Tetrahydroquinoline Derivatives : Investigated a series of tetrahydroquinoline derivatives showing anti-inflammatory effects through the inhibition of COX enzymes.
- Thiophene-based Compounds : Demonstrated significant reduction in inflammatory markers in animal models.
Toxicological Profile
Understanding the safety profile is crucial for potential therapeutic applications. Initial assessments suggest that the compound does not exhibit significant genotoxicity in vitro.
Toxicity Studies
- Ames Test : Evaluated mutagenic potential; results indicated no mutagenicity.
- Micronucleus Test : Assessed chromosomal damage; findings showed no significant chromosomal breakage.
Comparative Analysis with Similar Compounds
The compound can be compared with other related molecules to highlight its unique properties:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 4-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | Benzenesulfonamide moiety | Antimicrobial activity |
| 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid | Ketone group | Anti-inflammatory and analgesic properties |
Q & A
Q. What are the recommended synthetic routes for 4-{[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]carbamoyl}-3-(thiophen-2-yl)butanoic acid, and how can purity be validated?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Tetrahydroquinoline Core Preparation : Start with Boc-protected tetrahydroquinoline derivatives (e.g., 1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, as in ), followed by deprotection and functionalization.
Carbamoyl Linkage : Use coupling reagents like HATU or EDC/NHS to attach the thiophen-2-ylbutanoic acid moiety.
Validation : Employ HPLC (≥95% purity) and LC-MS for structural confirmation. NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., methoxyacetyl and carbamoyl peaks) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors/enzymes relevant to its structural analogs (e.g., tetrahydroisoquinoline derivatives in and ):
- Kinase Inhibition : Use fluorescence-based kinase assays (e.g., EGFR or JAK2).
- Cellular Uptake : Fluorescence microscopy with labeled analogs.
- Dose-Response Curves : Test concentrations from 1 nM–100 µM. Include positive controls (e.g., known inhibitors) and validate via triplicate runs .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) during structural characterization be resolved?
- Methodological Answer : Contradictions often arise from dynamic stereochemistry or solvent effects.
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange (e.g., rotamers in the methoxyacetyl group).
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace ambiguous signals.
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of the tetrahydroquinoline core?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts during cyclization.
- Chiral Chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak IC).
- Kinetic Resolution : Monitor reaction progress via polarimetry or circular dichroism (CD) to isolate enantiopure intermediates .
Q. How should researchers analyze structure-activity relationships (SAR) for derivatives with modified thiophene or methoxyacetyl groups?
- Methodological Answer :
- Fragment Replacement : Synthesize analogs substituting thiophene with furan or pyridine (see for thiadiazole analogs).
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models.
- Molecular Docking : Map interactions with target proteins (e.g., COX-2 or 5-HT receptors) using AutoDock or Schrödinger .
Data Contradiction & Validation
Q. How to address discrepancies between in vitro potency and in vivo efficacy in preclinical studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and metabolite formation (LC-MS/MS).
- Tissue Distribution Studies : Use radiolabeled compounds (e.g., ³H/¹⁴C) in rodent models.
- Orthogonal Assays : Validate target engagement via SPR or thermal shift assays .
Safety & Handling
Q. What precautions are critical when handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and fume hoods (per and ).
- Spill Management : Neutralize acidic residues with sodium bicarbonate.
- Waste Disposal : Follow EPA guidelines for organic acids and carbamates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
